Sub‑Nanomolar Degradation Potency of FKBP12 PROTAC RC32 vs dFKBP‑1, MC‑25B, and 22‑SLF in Lymphoid and Hepatic Cell Lines
RC32 exhibits a DC50 of ~0.3 nM in Jurkat cells [1] and 0.4–0.9 nM in HuH7 and Hep3B cells [2], representing approximately 30‑ to 1,700‑fold greater potency than the closest in‑class FKBP12 PROTACs. dFKBP‑1, which uses an SLF‑based FKBP12 ligand and a thalidomide‑derived CRBN recruiter, achieves a DC50 of ~10 nM in MV4;11 cells [3]. MC‑25B, a DCAF16‑dependent FKBP12 degrader, exhibits a DC50 of 350 nM with a maximal degradation (Dmax) of 89 % [4]. 22‑SLF, an FBXO22‑dependent degrader, shows a DC50 of 500 nM [5]. Thus, the potency gap between RC32 and the next most potent comparator (dFKBP‑1) is approximately 33‑fold in lymphoid cells, and the gap widens to over 1,000‑fold relative to MC‑25B and 22‑SLF.
| Evidence Dimension | DC50 for FKBP12 degradation in human cell lines |
|---|---|
| Target Compound Data | RC32: DC50 ≈ 0.3 nM (Jurkat, 12 h); 0.4 nM (HuH7); 0.9 nM (Hep3B) |
| Comparator Or Baseline | dFKBP‑1: DC50 ≈ 10 nM (MV4;11, 12 h); MC‑25B: DC50 = 350 nM; 22‑SLF: DC50 = 500 nM |
| Quantified Difference | RC32 is 33‑fold more potent than dFKBP‑1, 1,167‑fold more potent than MC‑25B, and 1,667‑fold more potent than 22‑SLF (using Jurkat DC50 vs. comparator DC50) |
| Conditions | Western blot quantification; Jurkat, MV4;11, HuH7, Hep3B cells; 12 h treatment |
Why This Matters
When experiments require near‑complete FKBP12 depletion at low compound concentrations to avoid off‑target effects or solubility limitations, RC32's sub‑nanomolar potency provides a substantially larger working window than any alternative FKBP12 PROTAC.
- [1] Sun, X. et al. A chemical approach for global protein knockdown from mice to non-human primates. Cell Discov. 5, 11 (2019). DC50 ≈ 0.3 nM in Jurkat cells. View Source
- [2] Yin, L. et al. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity. Signal Transduct. Target Ther. 7, 138 (2022). DC50 = 0.4 nM (HuH7) and 0.9 nM (Hep3B). View Source
- [3] Winter, G.E. et al. Phthalimide conjugation as a strategy for in vivo target protein degradation. Science 348, 1376‑1381 (2015). dFKBP‑1: ≈50 % reduction at 0.01 μM (10 nM), >80 % at 0.1 μM in MV4;11 cells. View Source
- [4] TargetMol, MC‑25B product page, Cat. No. T205439. DC50 = 0.35 μM, Dmax = 89 %, DCAF16‑dependent mechanism, accessed Apr 2026. View Source
- [5] Basu, A. et al. A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degradation. bioRxiv preprint (2023). 22‑SLF DC50 = 0.5 μM for FKBP12 in a FBXO22‑dependent manner. View Source
